molecular formula C15H19ClN2O2 B2494701 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride CAS No. 2138086-92-5

2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride

Cat. No.: B2494701
CAS No.: 2138086-92-5
M. Wt: 294.78
InChI Key: HILAUWRJZXQCBC-UHFFFAOYSA-N
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Description

2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride is a chemical compound with the molecular formula C15H18N2O2·HCl. It is known for its unique structure, which includes a cyclohexyl ring substituted with a methylamino group and an isoindole-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride typically involves the reaction of 4-(methylamino)cyclohexanone with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as triethylamine. The mixture is heated to reflux, allowing the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, potentially influencing neurotransmitter signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylamino)cyclohexyl]isoindoline-1,3-dione
  • 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione

Uniqueness

2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity profiles .

Properties

IUPAC Name

2-[4-(methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-16-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19;/h2-5,10-11,16H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILAUWRJZXQCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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